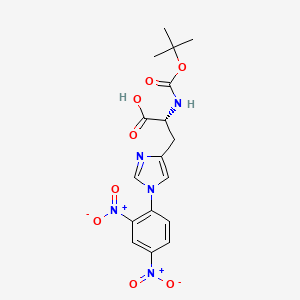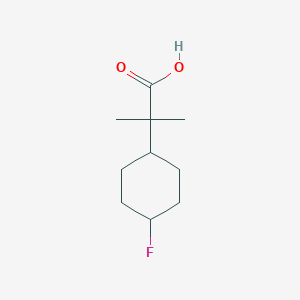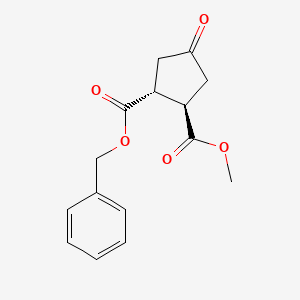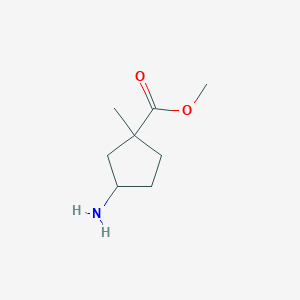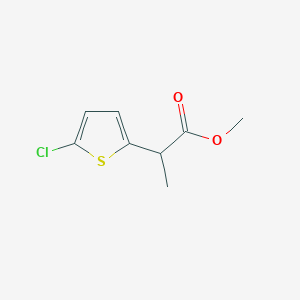
3-(Pyrrolidin-2-YL)pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrrolidin-2-YL)pentane-2,4-dione is a compound that features a pyrrolidine ring attached to a pentane-2,4-dione backbone. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely recognized for its significance in medicinal chemistry due to its unique structural and stereochemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-2-YL)pentane-2,4-dione typically involves the reaction of pyrrolidine with pentane-2,4-dione under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic addition to the diketone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Pyrrolidin-2-YL)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield pyrrolidine derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
3-(Pyrrolidin-2-YL)pentane-2,4-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Pyrrolidin-2-YL)pentane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Pyrrolidine-2-one: A lactam derivative with similar structural features but different reactivity and biological activity.
Pyrrolidine-2,5-dione: Another derivative with distinct chemical properties and applications.
Prolinol: A hydroxylated pyrrolidine with unique stereochemical properties.
Uniqueness: 3-(Pyrrolidin-2-YL)pentane-2,4-dione stands out due to its combination of the pyrrolidine ring and diketone moiety, which imparts unique reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
3-pyrrolidin-2-ylpentane-2,4-dione |
InChI |
InChI=1S/C9H15NO2/c1-6(11)9(7(2)12)8-4-3-5-10-8/h8-10H,3-5H2,1-2H3 |
Clé InChI |
GRECREGGJXUEHF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1CCCN1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


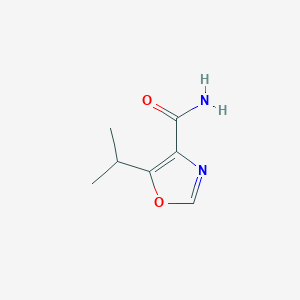

![{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)
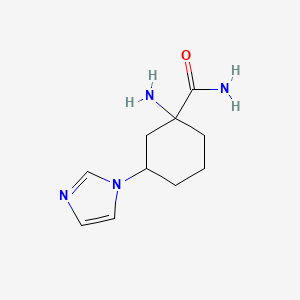
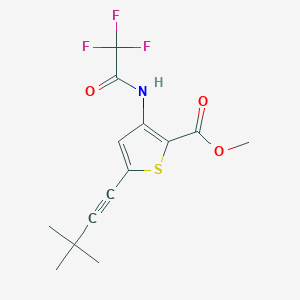
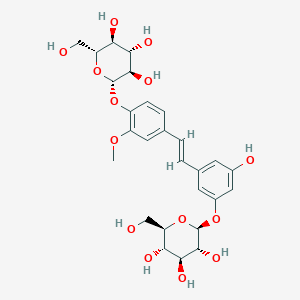
![Methyl 5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B15240552.png)
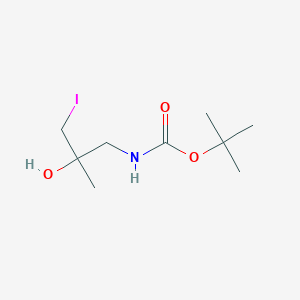
![2-Acetylspiro[4.4]nonan-1-one](/img/structure/B15240562.png)
